

A Comparative Guide to the ^1H NMR Spectrum of Diallylmethylamine

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Compound of Interest

Compound Name: Diallylmethylamine

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This guide provides a detailed interpretation of the ^1H NMR spectrum of **diallylmethylamine**, a tertiary amine with applications in polymer synthesis and as a precursor in the synthesis of various organic compounds. To provide a comprehensive understanding, its spectral data is compared with that of diallylamine, a closely related secondary amine. This comparison highlights the effect of the N-methyl group on the chemical shifts of adjacent protons.

Predicted ^1H NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra for **diallylmethylamine** in public databases, this guide presents a predicted ^1H NMR data table based on established chemical shift ranges for analogous protons.^{[1][2][3][4][5]} This predicted data is then compared with the experimental data for diallylamine.

Compound	Proton Environment (Label)	Predicted/Observed Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
Diallylmethylamine	N-CH ₃ (a)	2.2 - 2.4	3H	s (singlet)	N/A
N-CH ₂ -CH=CH ₂ (b)	3.0 - 3.2	4H	d (triplet)	~6-7	
N-CH ₂ -CH=CH ₂ (c)	5.7 - 5.9	2H	m (multiplet)	-	
N-CH ₂ -CH=CH ₂ (d, cis)	5.1 - 5.2	2H	d (quartet)	~10	
N-CH ₂ -CH=CH ₂ (e, trans)	5.2 - 5.3	2H	d (quartet)	~17	
Diallylamine	N-H	1.4 (variable)	1H	br s (broad singlet)	N/A
N-CH ₂ -CH=CH ₂	~3.2	4H	d (triplet)	~6	
N-CH ₂ -CH=CH ₂	~5.9	2H	m (multiplet)	-	
N-CH ₂ -CH=CH ₂	~5.1-5.2	4H	m (multiplet)	-	

Note: The predicted values for **diallylmethylamine** are estimations based on typical chemical shift ranges. Actual experimental values may vary.

Interpretation of the Spectra

Diallylmethylamine:

- N-CH₃ (a): The methyl protons directly attached to the nitrogen atom are expected to appear as a singlet in the range of 2.2-2.4 ppm.[6] The singlet multiplicity is due to the absence of adjacent protons.
- Allylic Protons (N-CH₂-) (b): These protons are on the carbons directly bonded to the nitrogen and adjacent to the double bond. They are expected to resonate as a doublet of triplets (or a complex multiplet) around 3.0-3.2 ppm.[1] The primary splitting would be a triplet due to coupling with the adjacent vinyl proton (-CH=), and further smaller couplings may occur.
- Vinyl Proton (-CH=) (c): This proton, part of the double bond, is expected to be the most deshielded of the vinyl group, appearing as a multiplet in the range of 5.7-5.9 ppm. Its complex multiplicity arises from coupling to the geminal vinyl protons (=CH₂) and the vicinal allylic protons (-CH₂-).
- Terminal Vinyl Protons (=CH₂) (d, e): The two terminal vinyl protons are diastereotopic and thus have slightly different chemical shifts, typically between 5.1 and 5.3 ppm. They will appear as complex multiplets (often doublet of doublets or quartets) due to geminal coupling with each other and cis/trans coupling with the other vinyl proton (-CH=). The trans coupling constant is typically larger (~17 Hz) than the cis coupling constant (~10 Hz).[7]

Comparison with Diallylamine:

- N-H Proton: Diallylamine, being a secondary amine, exhibits a broad singlet for the N-H proton, the chemical shift of which can vary depending on solvent and concentration. This signal is absent in the tertiary amine, **diallylmethylamine**.
- Allylic Protons (N-CH₂-): The allylic protons in diallylamine are observed at approximately 3.2 ppm.[8] In **diallylmethylamine**, the replacement of the N-H with an N-CH₃ group is predicted to cause a slight upfield shift for these protons due to the electron-donating nature of the methyl group.
- Vinyl Protons: The chemical shifts of the vinyl protons are expected to be similar in both compounds as they are further from the nitrogen atom and less influenced by the substitution on it.

Experimental Protocols

The following describes a general procedure for obtaining a ^1H NMR spectrum.

Sample Preparation:

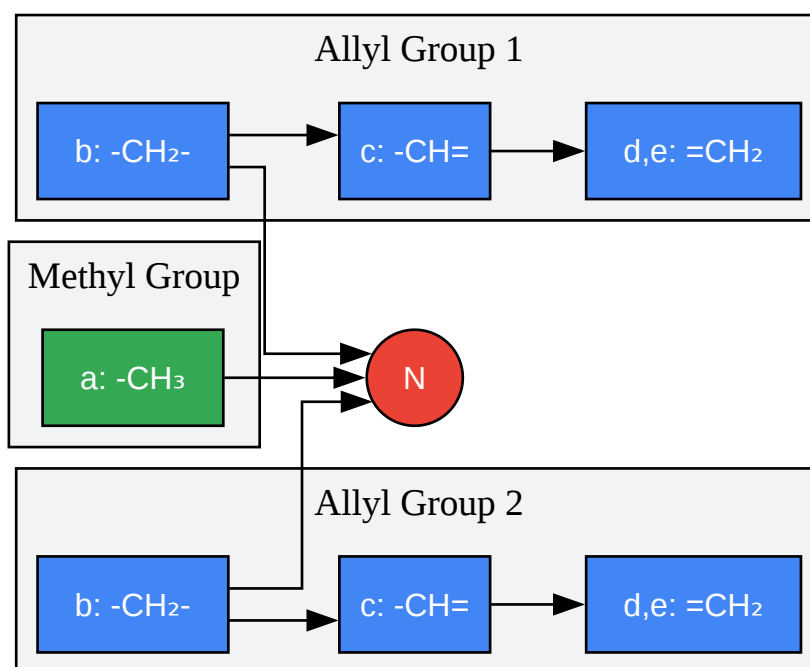
- Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- The ^1H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
- A standard one-pulse sequence is typically used to acquire the spectrum.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- The acquired data is then Fourier transformed and phase corrected to obtain the final spectrum.

Proton Environments in Diallylmethylamine

The following diagram illustrates the distinct proton environments in the **diallylmethylamine** molecule, which give rise to the different signals in the ^1H NMR spectrum.



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Caption: Proton environments in **Diallylmethylamine**.

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